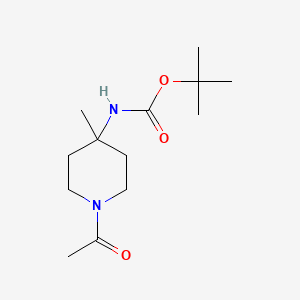
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole, also known as MPT0G211, is a novel compound with potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often over-activated in cancer cells. 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits this pathway by binding to the ATP-binding site of Akt and mTOR, thereby preventing their activation.
Biochemical and Physiological Effects:
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has also been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole is that it has shown promising anti-cancer activity in vitro and in vivo. It also has a well-defined mechanism of action, which makes it an attractive target for further research. However, one limitation of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole. One direction is to study its efficacy in combination with other chemotherapy drugs in animal models. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to understand its mechanism of action and potential side effects. Overall, 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has shown promising anti-cancer activity and is a potential candidate for further research and development.
Méthodes De Synthèse
The synthesis of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole involves the reaction of 3-methylsulfonylphenyl hydrazine and 2-bromo-4-(pyridin-4-yl)thiazole in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole. This synthesis method has been optimized to produce high yields of pure 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole.
Applications De Recherche Scientifique
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits the growth of cancer cells, including lung cancer, breast cancer, and colon cancer cells. In vivo studies have also shown that 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits tumor growth and metastasis in animal models.
Propriétés
IUPAC Name |
4-(3-methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)13-4-2-3-12(9-13)14-10-20-15(17-14)11-5-7-16-8-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGDVMIPFLWPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate](/img/structure/B6623085.png)
![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![3-acetyl-N-[(1R,2R)-2-ethylcyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonamide](/img/structure/B6623093.png)
![N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623100.png)

![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)

![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)

![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)